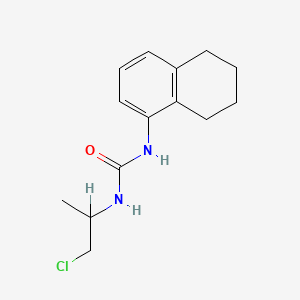
3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloro-substituted propyl group and a tetrahydronaphthyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” typically involves the reaction of an isocyanate with an amine. The specific synthetic route might include:
Preparation of the isocyanate: This can be achieved by reacting a chloro-substituted propylamine with phosgene.
Reaction with the amine: The isocyanate is then reacted with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group.
Reduction: Reduction reactions might target the carbonyl group of the urea moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the chloro group with another functional group.
科学研究应用
This compound could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of polymers, coatings, or other materials.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
N-Phenylurea: A simpler urea derivative with different substituents.
N,N’-Diethylurea: Another urea compound with ethyl groups instead of the chloro-propyl and tetrahydronaphthyl groups.
Uniqueness
“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other urea derivatives.
属性
CAS 编号 |
102433-75-0 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC 名称 |
1-(1-chloropropan-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10(9-15)16-14(18)17-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,16,17,18) |
InChI 键 |
LLXCSIAZUOWEQN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)NC(=O)NC1=CC=CC2=C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















